A Comprehensive Technical Guide to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu Hydrochloride for Researchers and Drug Development Professionals
Introduction: N-[2-(9-fluorenylmethoxycarbonyl-amino)-ethyl]-Gly-O-tBu hydrochloride is a pivotal synthetic building block, primarily utilized in the assembly of peptide nucleic acid (PNA) oligomers.[1][2] PNA are synthetic analogs of DNA and RNA, exhibiting remarkable binding affinity and specificity to their complementary nucleic acid sequences, along with resistance to enzymatic degradation. These properties make PNA a valuable tool in various research and therapeutic applications, including antisense therapy, diagnostics, and drug delivery. This technical guide provides an in-depth overview of the properties, synthesis, and applications of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride for researchers, scientists, and professionals in the field of drug development.[3]
Physicochemical Properties
N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is a white to off-white powder.[3] Its chemical structure features a glycine core, modified with an N-(2-aminoethyl) group. The primary amine of this group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group crucial for solid-phase peptide synthesis. The carboxylic acid of the glycine is protected as a tert-butyl (tBu) ester, an acid-labile protecting group. The hydrochloride salt form enhances the compound's solubility.[3]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 169396-88-7 | [1][4] |
| Molecular Formula | C₂₃H₂₈N₂O₄ · HCl | [1][4] |
| Molecular Weight | 432.94 g/mol | [1][4] |
| Purity (HPLC) | ≥98.0% | [1] |
| Appearance | White to off-white solid/powder | [1][3] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
While a detailed, step-by-step protocol for the commercial synthesis of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is often proprietary, the general synthetic strategy can be inferred from related literature. A plausible synthetic route is outlined below, based on a publication describing the synthesis of similar N-[2-(Fmoc)aminoethyl]glycine esters.[5]
A patent for a related compound, N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, describes a three-step synthesis:
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Reaction of ethylenediamine with a halogenated acetic acid, followed by recrystallization to obtain N-(2-aminoethyl)glycine.
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Esterification of N-(2-aminoethyl)glycine with methanol in the presence of thionyl chloride to yield N-(2-aminoethyl)glycine methyl ester.
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Reaction of the methyl ester with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to afford the final product.[6]
A similar strategy can be envisioned for the tert-butyl ester derivative, likely involving the use of a tert-butyl esterification agent in the second step.
The following diagram illustrates a logical workflow for the synthesis of a PNA monomer using N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride as a key starting material.
Experimental Protocols
The primary application of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is in the synthesis of PNA monomers, which are subsequently used in solid-phase PNA oligomerization.
Protocol: Synthesis of an Fmoc-Protected PNA Monomer
This protocol is a generalized procedure for the coupling of the backbone unit with a nucleobase acetic acid derivative.
Materials:
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N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride
-
Protected nucleobase acetic acid (e.g., N-Boc protected)
-
Coupling reagent (e.g., HBTU, HATU)
-
Non-nucleophilic base (e.g., DIPEA, 2,6-lutidine)
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Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
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Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution and Neutralization: Dissolve N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride (1 equivalent) in anhydrous DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 equivalents) and stir the solution for 10-15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation and Coupling: In a separate flask, dissolve the protected nucleobase acetic acid (1 equivalent) and a coupling reagent like HBTU (1 equivalent) in anhydrous DMF. Add DIPEA (2 equivalents) and stir for 5-10 minutes to activate the carboxylic acid. Add this activated solution to the solution from step 1.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-protected PNA monomer.
Applications in Research and Drug Development
The unique properties of PNA make them highly valuable in various research and therapeutic areas. As a key building block for PNA synthesis, N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride plays a crucial role in these applications.[3]
-
Antisense and Antigene Therapies: PNA oligomers can bind to specific mRNA or DNA sequences with high affinity and specificity, thereby inhibiting gene expression. This makes them promising candidates for antisense and antigene therapies for a variety of diseases.
-
Diagnostics: The strong and specific binding of PNA to nucleic acids allows for the development of highly sensitive and specific diagnostic tools for the detection of genetic mutations and pathogens.
-
Drug Delivery: PNA can be conjugated to other molecules, such as cell-penetrating peptides or targeting ligands, to enhance their delivery to specific cells or tissues.[3]
The following diagram illustrates the central role of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride in the workflow from a chemical building block to potential therapeutic applications.
Safety and Handling
N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride should be handled in a well-ventilated area by personnel trained in chemical laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Respiratory Protection: In case of insufficient ventilation, a dust mask or respirator is recommended.[1]
Storage:
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Store in a tightly sealed container in a cool, dry place.[1]
-
The recommended storage temperature is 2-8°C.[1]
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Users should consult the official SDS for this product before handling.
References
- 1. N- 2-(Fmoc-amino)-ethyl -Gly-O-tBu = 98.0 HPLC 169396-88-7 [sigmaaldrich.com]
- 2. N-[2-(FMOC-AMINO)-ETHYL]GLYCINE TERT-BUTYL ESTER HYDROCHLORIDE | 169396-88-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-[2-(Fmoc-氨基)-乙基]-Gly-O-tBu 盐酸盐 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]
